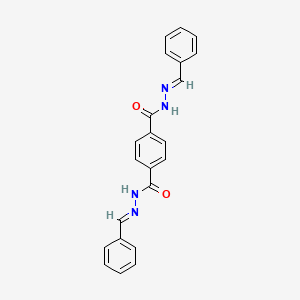

N'1,N'4-dibenzylideneterephthalohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

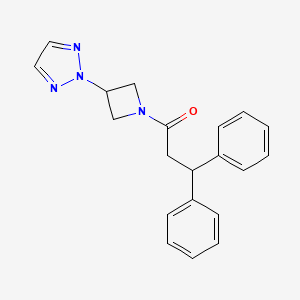

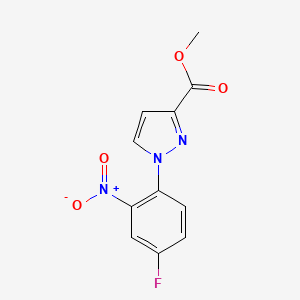

The molecular structure of N’1,N’4-dibenzylideneterephthalohydrazide consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

N’1,N’4-dibenzylideneterephthalohydrazide has a density of 1.2±0.1 g/cm3. Its molar refractivity is 110.2±0.5 cm3. It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds. Its polar surface area is 83 Å2, and its molar volume is 314.5±7.0 cm3 .科学的研究の応用

1. Fluorescent Chemosensor for Metal Ions

Sharma et al. (2019) developed a hydrazone-based chemosensor that selectively detects Al(III) ions with high sensitivity. This sensor also detects explosive picric acid and can be used to create molecular logic gates (Sharma et al., 2019).

2. Potential Cancer Therapy Agents

Menear et al. (2008) discussed compounds including phthalazin-1-ones as inhibitors of poly(ADP-ribose) polymerase, which is an emerging target for cancer therapy. These compounds showed promising results in preclinical cancer models (Menear et al., 2008).

3. Catalysis and Oxidation Studies

Sutradhar et al. (2018) synthesized copper (II) complexes using bis(2-hydroxybenzylidene)isophthalohydrazide for the oxidation of alkanes and alcohols under mild conditions. They found significant catalytic activity, highlighting potential industrial applications (Sutradhar et al., 2018).

4. Biological Activity Studies

Sirajuddin et al. (2013) synthesized Schiff base compounds with antibacterial, antifungal, and antioxidant properties. These compounds also showed promising interactions with DNA and significant cytotoxic activity (Sirajuddin et al., 2013).

5. Anticonvulsant Activity

Clark et al. (1984) explored a series of 4-aminobenzamides, including some with a similar structure to N'1,N'4-dibenzylideneterephthalohydrazide, for their anticonvulsant effects. They found that certain compounds were potent against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

6. Enzyme Inhibition Studies

Sarı et al. (2018) synthesized novel N-heterocyclic carbene precursors and tested them for inhibition of acetylcholinesterase and carbonic anhydrase enzymes. These compounds demonstrated efficient inhibition profiles, highlighting their potential in therapeutic applications (Sarı et al., 2018).

7. Electrocatalytic Reduction of Oxygen

Alt et al. (1973) investigated metal chelates, including N'1,N'4-dibenzylideneterephthalohydrazide derivatives, for their catalytic activity in the electroreduction of oxygen. They found significant activity in N4 complexes, such as phthalocyanines (Alt et al., 1973).

特性

IUPAC Name |

1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAPXQGYQZHJKF-DFEHQXHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'1,N'4-dibenzylideneterephthalohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2873281.png)

![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)